Dinoponeratoxin Da-1585
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALKAVPAVMGMIKKE |
Origin of Product |
United States |
Isolation, Identification, and Structural Elucidation Methodologies of Dinoponeratoxin Da 1585
Venom Collection and Preparation Protocols for Dinoponera australis
The initial step in the study of Dinoponeratoxin Da-1585 involves the careful collection and preparation of venom from Dinoponera australis. Whole colonies of these ants are collected from their natural habitats, such as the Iguazu National Park in Misiones, Argentina. researchgate.net To obtain the venom, individual ants are handled, and venom is manually expressed from the gaster. This crude venom is then pooled and can be immediately used for analysis or stored for future use. For certain analyses, the venom is diluted in ultrapure water or other suitable solvents to prepare it for subsequent separation and characterization techniques. researchgate.netdaneshyari.com
Chromatographic Separation Techniques for Venom Components (e.g., HPLC/DAD/MS)
To isolate individual components like this compound from the complex venom mixture, researchers employ high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.gov This technique separates the venom's constituents based on their physicochemical properties, such as hydrophobicity.
In a typical procedure, the crude venom is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient of solvents, commonly water and acetonitrile (B52724) with a modifying agent like formic acid, is used to elute the components at different times. researchgate.netmdpi.com As the separated components emerge from the column, they are detected by a photodiode array detector (DAD), which measures their absorbance of light at various wavelengths, and a mass spectrometer (MS), which determines their mass-to-charge ratio. researchgate.netnih.govnih.gov This combination of HPLC/DAD/MS allows for the generation of a detailed chromatogram where each peak represents a different component of the venom, providing initial data on their abundance and mass. researchgate.netmdpi.com
Advanced Mass Spectrometry-Based Characterization of this compound
Following separation, advanced mass spectrometry techniques are crucial for the detailed structural elucidation of this compound. researchgate.netnih.govnih.gov
De Novo Peptide Sequencing Approaches
De novo peptide sequencing is a powerful method used to determine the amino acid sequence of a peptide directly from its tandem mass spectrometry (MS/MS) data, without relying on a protein database. researchgate.netnih.govuwaterloo.canih.gov For this compound, this involves selecting the precursor ion corresponding to its mass and subjecting it to fragmentation. researchgate.netnih.gov The resulting fragment ions are then analyzed to deduce the sequence of amino acids. This approach is particularly valuable for novel peptides from organisms whose genomes have not been sequenced. uwaterloo.canih.gov
Exact Mass Precursor Ion Selection and Analysis
High-resolution mass spectrometers are used to select the precursor ion of this compound with high accuracy. researchgate.netnih.gov This precise mass measurement is a critical first step in its characterization, helping to determine its elemental composition and differentiate it from other venom components with similar masses. researchgate.net
Edman Degradation Applications in Peptide Sequence Confirmation
To confirm the amino acid sequence obtained from de novo sequencing, Edman degradation is employed. researchgate.netnih.govcreative-proteomics.com This classic protein sequencing technique involves the stepwise removal and identification of amino acids from the N-terminus of the peptide. creative-proteomics.comproteome-factory.com The application of Edman degradation provides an independent verification of the sequence, enhancing the confidence in the final determined structure of this compound. researchgate.netnih.gov
Methodological Advancements in Peptidomics and Proteomics for Comprehensive Venom Analysis
The study of this compound has benefited significantly from broader advancements in the fields of peptidomics and proteomics. daneshyari.comkisti.re.kruts.edu.au These disciplines focus on the large-scale study of peptides and proteins, respectively. The use of highly sensitive and accurate mass spectrometry instrumentation, coupled with sophisticated bioinformatic tools, has enabled a more in-depth analysis of ant venoms. daneshyari.commdpi.com These technological strides have revealed the immense complexity and diversity of venom peptidomes, not only in Dinoponera species but across various ant genera. daneshyari.commdpi.comresearchgate.net Such comprehensive analyses provide valuable insights into the evolution of venom arsenals and pave the way for the discovery of novel bioactive peptides. daneshyari.comuts.edu.au
Biochemical Precursors and Post Translational Processing of Dinoponeratoxin Da 1585
Identification of Dinoponeratoxin Da-2501 as the Amphipathic Precursor Peptide
Initial investigations into the peptide composition of Dinoponera australis venom through a combination of high-performance liquid chromatography and mass spectrometry (HPLC/DAD/MS) led to the isolation and characterization of several major peptide components, termed dinoponeratoxins. nih.govresearchgate.net Among these, Dinoponeratoxin Da-1585 was identified as a hydrophilic peptide. nih.govresearchgate.netresearchgate.net Further analysis revealed that Da-1585 is not synthesized directly but originates from a larger, precursor molecule. nih.govresearchgate.net
This precursor was identified as Dinoponeratoxin Da-2501, an amphipathic peptide, meaning it possesses both hydrophilic and hydrophobic properties. nih.govresearchgate.net The relationship between these two peptides was established through de novo sequencing and mass analysis, which demonstrated that Da-1585 is a direct cleavage product of Da-2501. nih.govresearchgate.net This precursor-product relationship is a common theme in the biosynthesis of venom peptides, where larger, often less active, precursor molecules are processed to yield smaller, more functionally specialized peptides. wikipedia.org
Table 1: Physicochemical Properties of this compound and its Precursor
| Compound Name | Molecular Mass (Da) | Nature | Role |
|---|---|---|---|
| Dinoponeratoxin Da-2501 | ~2501 | Amphipathic | Precursor Peptide |
| This compound | ~1585 | Hydrophilic | Cleavage Product |
Enzymatic Cleavage Mechanisms Yielding this compound
The transformation of Dinoponeratoxin Da-2501 into Da-1585 is facilitated by enzymatic cleavage. nih.govresearchgate.net While the precise enzyme responsible for this specific cleavage has not been definitively identified in the literature, proteomic analyses of Dinoponera venom have revealed the presence of various proteases. nih.gov Transcriptome and proteomic studies of the venom from the related species, Dinoponera quadriceps, have identified several classes of enzymes, including hydrolases, oxidoreductases, and proteases such as dipeptidyl peptidase. nih.gov
These enzymes are known to be involved in the post-translational processing of venom peptides, cleaving propeptides into their mature, active forms. wikipedia.org It is hypothesized that one or more of these endogenous proteases within the venom gland are responsible for the specific cleavage of the Da-2501 precursor to release the Da-1585 fragment. The process of cleaving peptide bonds is a fundamental type of post-translational modification essential for the maturation of many proteins and peptides. wikipedia.orgthermofisher.com
Research on Potential Post-Translational Modifications of this compound and its Precursor
Post-translational modifications (PTMs) are crucial for the structural and functional diversity of venom peptides. thermofisher.com Research into the venom of Dinoponera australis has indicated that PTMs are prevalent. researchgate.net One notable PTM identified is C-terminal amidation, which has been observed in half of the major peptides characterized from this venom. researchgate.net Amidation is a common modification in bioactive peptides that can enhance their stability and biological activity.
Transcriptomic analysis of Dinoponera quadriceps venom glands further supports the prevalence of PTMs, suggesting that dinoponeratoxins are derived from long pre-propeptides that undergo significant post-translational processing. researchgate.net While the cleavage of Da-2501 to Da-1585 is itself a PTM, specific research focusing on other modifications, such as glycosylation, phosphorylation, or sulfation, on either Da-1585 or its precursor is not yet extensively documented in the scientific literature. nih.govjpt.com The study of PTMs is complex and often requires targeted analytical approaches to identify and characterize these modifications on specific peptides. jpt.com
Comparative Sequence Analysis and Homology of Dinoponeratoxin Da 1585
Homology to Known Antimicrobial Peptides from Amphibian Species
Dinoponeratoxin Da-1585 exhibits noteworthy sequence homology with antimicrobial peptides (AMPs) found in frogs. researchgate.net Specifically, it shares similarities with gaegurin-5 (B1576576) and brevinin-1PTa. researchgate.net These amphibian peptides are crucial components of their innate immune system, providing a first line of defense against a broad spectrum of pathogens. nih.govmdpi.com The homology suggests a conserved structural and functional motif between these evolutionarily distant organisms, likely related to their antimicrobial or membrane-disrupting activities.
Amphibian AMPs, such as those in the brevinin family, are known for their ability to form amphipathic α-helices, a structural characteristic that facilitates their interaction with and disruption of microbial cell membranes. nih.gov The sequence similarity of Da-1585 to these peptides suggests it may adopt a similar conformation and exert its biological effects through related mechanisms.
Comparative Analysis with Ponericin Peptide Families from Ponerine Ants
Within the Ponerinae subfamily of ants, a well-characterized family of antimicrobial peptides known as ponericins has been identified. nih.gov this compound and its precursor, Da-2501, show significant homology to the ponericin family, particularly the ponericin W3 subclass. researchgate.netnih.gov Ponericins are classified into three main families (G, W, and L) based on their sequence similarities and are known for their potent antimicrobial and insecticidal activities. nih.gov
The larger precursor peptide, Da-2501, shares over 50% homology with ponericin W3, highlighting a close evolutionary relationship. researchgate.net This suggests that the dinoponeratoxins are part of the broader ponericin-like peptide superfamily found in ponerine ant venoms. nih.govmdpi.com The conservation of these peptide families across different genera within the Ponerinae subfamily points to their fundamental importance in the venom's predatory and defensive functions.
Sequence Conservation and Divergence Across Dinoponera Species (e.g., D. australis, D. quadriceps)
Comparative studies between the venom of Dinoponera australis and Dinoponera quadriceps reveal both conservation and diversification of dinoponeratoxin peptides. plos.org While the core sequences of these toxins are highly conserved, several amino acid substitutions are present, reflecting species-specific adaptations. plos.org
Transcriptome analysis of the venom gland of D. quadriceps has identified precursors homologous to dinoponeratoxins found in D. australis. nih.govresearchgate.net Multiple alignments of the deduced amino acid sequences show a high degree of identity, yet also reveal substitutions that can alter the physicochemical properties of the peptides, such as hydrophobicity and net charge. researchgate.netplos.org This indicates ongoing evolution and diversification of the dinoponeratoxin family within the Dinoponera genus.
Table 1: Comparison of Dinoponeratoxin Homologues in D. australis and D. quadriceps
| Toxin Name | Species of Origin | Homologous Toxin in Other Dinoponera Species | Reference |
|---|---|---|---|
| Dinoponeratoxin Da-2501 | D. australis | Homologues identified in D. quadriceps transcriptome | researchgate.netnih.gov |
| This compound | D. australis | Cleavage product of Da-2501 homologue in D. quadriceps | researchgate.netplos.org |
| Dinoponeratoxin Da-3105 | D. australis | D. quadriceps contig_2 and contig_145 | plos.org |
Phylogenetic Reconstruction and Evolutionary Insights into Dinoponeratoxin Gene Families
Phylogenetic analysis of the dinoponeratoxin gene family, in the broader context of related peptide families, can illuminate their evolutionary history. The shared ancestry with ponericins suggests a common origin for these antimicrobial peptides within the Ponerinae. The diversification observed between Dinoponera species likely arose after their evolutionary divergence.
The presence of homologous peptide families in other ant subfamilies, such as the pilosulins in Myrmecia pilosula, hints at a more ancient origin for these types of linear, antimicrobial peptides in the Hymenoptera lineage. researchgate.net The conservation of nucleotide sequences in the precursor regions of dinoponeratoxins and pilosulins further supports the idea of a shared ancestral gene. researchgate.net These findings suggest that gene duplication and subsequent diversification have been key mechanisms in the evolution of this toxin family.
Comparative Peptidomics within Hymenopteran Venom Systems
The venom of Hymenoptera is a complex cocktail of bioactive molecules, and comparative peptidomics provides a powerful tool for understanding its composition and evolution. nih.govresearchgate.net The presence of dinoponeratoxin-like peptides in Dinoponera ants and their homology to ponericins in other ponerine ants are consistent with a broader pattern of conserved peptide families within this insect order. nih.gov
Many linear, bioactive peptides in Hymenoptera, including dinoponeratoxins, share unique repeated sequences in their leader sequences, which may be a common feature for their processing. nih.gov The study of venom composition across different Hymenopteran species reveals both conserved toxin superfamilies and genus-specific peptides, highlighting the dynamic evolutionary processes that shape these chemical arsenals. plos.orgresearchgate.net The dinoponeratoxins, as part of the ponericin-like peptide group, represent a significant component of the venom in giant hunting ants, contributing to their predatory success and defense.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dinoponeratoxin Da-2501 |
| Dinoponeratoxin Da-3105 |
| Dinoponeratoxin Da-3177 |
| Gaegurin-5 |
| Brevinin-1PTa |
| Ponericin G |
| Ponericin W3 |
Hypothesized Molecular Mechanisms of Action for Dinoponeratoxin Da 1585
Research on Membrane Perturbation Mechanisms
The primary hypothesized mechanism of action for many venom peptides, including those related to Dinoponeratoxin Da-1585, involves the disruption of cellular membranes. This membrane perturbation is a key feature of their antimicrobial and potentially insecticidal activities.
Specific interaction studies of this compound with model lipid bilayers have not been extensively documented in publicly available research. However, based on the characteristics of its parent molecule, Da-2501, and related ponericins, it is postulated that these peptides interact with the lipid components of cell membranes. nih.gov The amphipathic nature of Da-2501 suggests it can insert into the lipid bilayer, a common trait for membrane-active peptides. While Da-1585 is the hydrophilic portion of Da-2501, its role in membrane interaction may be part of a larger complex or it may have a distinct function. nih.govresearchgate.net
Direct permeabilization assays specifically using isolated this compound are not widely reported. Nevertheless, the functional activity of the broader dinoponeratoxin family and their homologues, the ponericins, strongly suggests a mechanism involving membrane permeabilization. nih.govuniprot.org It is probable that these peptides act by disrupting the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. uniprot.org This mode of action is a hallmark of many antimicrobial peptides found in nature.
Postulated Antimicrobial Activity Pathways
The antimicrobial potential of dinoponeratoxins is a significant area of interest, with hypotheses pointing towards mechanisms that compromise bacterial and fungal cell integrity.
The antimicrobial activity of the dinoponeratoxin family is suggested by their homology to the ponericin family of peptides, which are known to have antibacterial properties. researchgate.netnih.gov The proposed mechanism involves the disruption of the bacterial cell membrane's structural integrity. uniprot.org this compound, being a fragment of Da-2501 which shares homology with ponericins, is thought to contribute to this antimicrobial effect. nih.gov Furthermore, Da-1585 itself shares homology with antimicrobial peptides found in frogs, reinforcing the hypothesis of its role in compromising bacterial cell viability. nih.gov
| Peptide Family | Homologous To | Postulated Antimicrobial Mechanism |
| Dinoponeratoxins | Ponericins | Disruption of bacterial cell membrane integrity |
| This compound | Frog antimicrobial peptides | Compromising bacterial cell viability |
While the primary focus of research has been on antibacterial properties, some venom peptides from related species have demonstrated antifungal activity. nih.gov However, specific investigations into the antifungal activity of this compound are not yet available in the scientific literature. Based on the broad-spectrum activity of many antimicrobial peptides, it is plausible that Da-1585 or its parent molecule could also exhibit antifungal properties, likely through membrane disruption, but this remains to be experimentally verified.
Theoretical Insecticidal Action and Research
Modulatory Effects on Invertebrate Physiological Systems
The venom of Dinoponera australis, the source of this compound, is known to be paralytic to small invertebrate prey. nih.govresearchgate.net While direct neurotoxicity studies on this compound are not extensively detailed in current literature, the effects of the closely related poneratoxin (B1178479) (PoTx) on invertebrates offer significant insight. PoTx has been shown to block synaptic transmission within the insect central nervous system (CNS) in a manner that is dependent on concentration. wikipedia.orgnih.gov
Research on isolated cockroach axons demonstrates that PoTx affects electrical activity, leading to a depolarization of giant interneurons. nih.govresearchgate.net This disruption of normal neuronal function is the basis for its paralytic effect. wikipedia.org At sufficient concentrations, this blockade of synaptic transmission becomes irreversible. t3db.ca The neurotoxic activity of PoTx is considered a promising avenue for the development of bio-insecticides, with studies showing it can paralyze and kill insect larvae. wikipedia.org
Beyond neurotoxic effects, some peptides from Dinoponera venoms have displayed other biological activities. For instance, a toxin identified as M-PONTX-Da4b, which corresponds to this compound, has been found to exhibit antibacterial activity against a range of bacteria, including Bacillus amyloliquefaciens, Listeria monocytogenes, Staphylococcus aureus, Pseudomonas putida, Pseudomonas aeruginosa, and Escherichia coli. scienceopen.com
Ion Channel Modulation Studies (Based on Poneratoxin Homology)
Studies into the specific ion channel interactions of this compound are limited. However, a peptide from the same venom, Dinoponeratoxin Da-1837, shares homology with poneratoxin (PoTx), a well-characterized neurotoxin from the bullet ant, Paraponera clavata. nih.govresearchgate.net PoTx is known to be a potent modulator of voltage-gated sodium channels. nih.govscienceopen.com Given the common evolutionary origin of these toxins, the extensive research on PoTx serves as the primary model for understanding the hypothesized mechanism of action for dinoponeratoxins.
Investigation of Voltage-Gated Sodium Channel Interactions
The principal mechanism of action for poneratoxin is the modulation of voltage-gated sodium channels (Nav). wikipedia.orgscienceopen.com Unlike toxins that physically block the ion pore, PoTx alters the channel's gating kinetics. wikipedia.orgresearchgate.net It binds to the channel and prevents it from properly inactivating after opening. wikipedia.org This leads to a persistent, non-inactivating sodium current, which causes a significant prolongation of action potentials and repetitive neuronal firing. wikipedia.orgnih.govnih.gov
Electrophysiological studies on frog skeletal muscle fibers revealed that PoTx has a dual effect: it decreases the peak transient sodium current while simultaneously inducing a slow, persistent sodium current. researchgate.netnih.gov This slow current activates at much more negative membrane potentials (around -85 mV) and inactivates very slowly compared to normal channel function. nih.gov This alteration effectively forces the sodium channel to remain in an open state for an extended period, disrupting the precise timing of electrical signaling required for normal nerve and muscle function. wikipedia.org This "voltage-sensor trapping" mechanism is hypothesized to occur via binding to neurotoxin receptor site 3 on the sodium channel, which interferes with the conformational changes required for inactivation. wikipedia.orgresearchgate.net
| Parameter | Observed Effect | Consequence | Reference |
|---|---|---|---|
| Channel Inactivation | Prevents/slows inactivation | Prolonged action potentials, persistent Na+ influx | nih.gov, wikipedia.org |
| Sodium Current | Decreases peak current, induces a slow, persistent current | Sustained membrane depolarization | nih.gov, researchgate.net |
| Activation Voltage | The slow Na+ current activates at more negative potentials (-85 mV) | Channels open earlier and contribute to hyperexcitability | nih.gov |
| Neuronal Activity | Causes repetitive firing | Disruption of normal synaptic transmission | wikipedia.org, nih.gov |
Exploration of Other Potential Ion Channel Targets
The vast majority of research into the molecular targets of poneratoxin and its homologues has focused on their interaction with voltage-gated sodium channels. wikipedia.orgresearchgate.nett3db.canih.gov The characteristic effects of the venom, such as paralysis and pain, are well-explained by the dramatic alteration of sodium channel gating. wikipedia.org
Currently, there is a lack of significant evidence in the scientific literature to suggest that poneratoxin or its close relatives, like the dinoponeratoxins, have a primary or high-affinity modulatory effect on other major ion channels, such as voltage-gated potassium (Kv) or calcium (Cav) channels. While many animal venoms contain a complex mixture of toxins that target a wide variety of channels, the specific activity of the poneratoxin family appears to be highly selective for Nav channels. scienceopen.commdpi.comnih.gov Therefore, based on the available data for homologous toxins, it is hypothesized that the primary, if not sole, ion channel target for this compound is the voltage-gated sodium channel.
Research on Biosynthesis and Regulation of Dinoponeratoxin Da 1585 Production
Transcriptomic Analysis of Venom Glands in Dinoponera Species
The foundation for understanding the biosynthesis of Dinoponeratoxin Da-1585 lies in the transcriptomic analysis of the venom glands of Dinoponera species, particularly Dinoponera quadriceps. nih.govplos.org Comprehensive studies have utilized a dual-pronged approach, combining traditional Sanger sequencing of a cDNA library with modern whole-transcriptome shotgun deep sequencing (RNA-Seq), to create a detailed map of the genes expressed within these specialized glands. nih.govresearchgate.netnih.gov
From a constructed cDNA library, the analysis of 420 randomly selected clones revealed that venom-linked polypeptide gene sequences accounted for 15% of the expressed sequence tags (ESTs). nih.gov Within this category, the expression of dinoponeratoxins was predominant, indicating their significance in the venom's composition. nih.gov
The deep sequencing effort provided a more granular view, generating a total of 2,514,767 raw reads. nih.govplos.orgresearchgate.netnih.gov These were assembled into 18,546 contigs, which are contiguous stretches of genetic sequence. A BLASTx search against protein databases found that 6,463 of these contigs corresponded to known protein sequences, highlighting a rich diversity of transcripts related to venom production. nih.govresearchgate.net The majority of expressed sequences, however, encoded proteins involved in general cellular processes and metabolism, which is typical for a specialized production tissue. nih.gov Toxins and venom-related protein precursors represented less than 1% of all transcripts, a figure that underscores the efficiency and specialization of the venom gland's cellular machinery. plos.org
| Metric | Value |
|---|---|
| Sequencing Method | Ion Torrent Deep RNA Sequencing |
| Total Raw Reads | 2,514,767 |
| Average Read Length | ~230 bps |
| Assembled Transcripts (Contigs) | 18,546 |
| Contig Size Range | 101 to 8,114 bp |
| Average Transcript Length | 232.09 bp |
| Contigs with BLASTx Hits | 6,463 |
Genetic Encoding and Precursor Protein Expression Mechanisms
This compound, like many peptide toxins, is not synthesized directly in its final, active form. Instead, it is genetically encoded and expressed as a larger, inactive precursor protein. plos.orgnih.gov This precursor molecule, known as a prepropeptide, has a multi-domain structure that is crucial for its correct processing and transport. plos.org
The typical structure of a dinoponeratoxin precursor, as deduced from transcriptomic data, consists of three main regions: plos.org
Signal Peptide (Pre-peptide): This is a short sequence at the N-terminus of the protein. Its primary role is to direct the newly synthesized polypeptide chain into the endoplasmic reticulum, the entry point of the secretory pathway.
Pro-peptide: This is an acidic intermediate region located between the signal peptide and the mature toxin sequence. The pro-peptide region is thought to play several roles, including ensuring the toxin remains inactive until it is secreted and potentially assisting in the correct folding of the mature peptide.
Mature Toxin Sequence: This is the C-terminal region of the precursor that will ultimately become the active this compound after post-translational processing. plos.org
Transcriptomic analysis of the D. quadriceps venom gland has identified several distinct contigs that code for various dinoponeratoxin isoforms, indicating that a family of related toxins is produced. plos.org The high proportion of dinoponeratoxin isoform precursors found in the cDNA library further supports that these toxins are a major product of the venom gland. plos.orgresearchgate.netnih.gov
| Region | Position | Primary Function |
|---|---|---|
| Signal Peptide (Pre-peptide) | N-terminus | Targets the protein to the secretory pathway. |
| Pro-peptide | Central | Maintains inactivity; may aid in protein folding. |
| Mature Toxin | C-terminus | Becomes the final, active toxin peptide after cleavage. |
Enzymology of Post-Translational Processing and Cleavage Pathways
The transformation of the inactive dinoponeratoxin precursor into the potent, mature toxin involves a series of enzymatic steps known as post-translational modifications (PTMs). youtube.comresearchgate.net While the specific enzymes responsible for processing this compound have not been definitively isolated, the pathway can be inferred from the precursor's structure and the known enzymatic content of the venom gland. nih.govnih.gov
The maturation process likely involves two key cleavage events:
Signal Peptidase Action: As the precursor protein enters the endoplasmic reticulum, a signal peptidase cleaves off the N-terminal signal peptide. This is a common step for virtually all secreted proteins.
Pro-peptide Cleavage: Following the removal of the signal peptide, specific proteases must cut away the pro-peptide region to release the mature toxin. In many similar biological systems, such as the processing of peptide hormones and neuropeptides, this cleavage is performed by a class of enzymes known as prohormone convertases, which often recognize and cut at specific sites, such as pairs of basic amino acids. youtube.comresearchgate.net
The transcriptomic and proteomic analyses of D. quadriceps venom glands have confirmed the presence of various enzymes that could facilitate these modifications. nih.govnih.gov These include several types of proteases and other enzymes that are essential components of the cellular machinery for protein processing. nih.govnih.gov
| Enzyme Class | Potential Role in Dinoponeratoxin Biosynthesis |
|---|---|
| Signal Peptidases | Removal of the N-terminal signal peptide. |
| Proteases (e.g., Serine Proteases) | Excision of the pro-peptide region to release the mature toxin. |
| Esterases (e.g., Carboxylesterases) | General protein processing and modification within the venom gland. |
Environmental and Biological Factors Influencing Venom Peptide Composition
While direct research into how external and internal factors affect the production of this compound is limited, studies on other ant species provide a framework for understanding potential sources of variation. researchgate.netpensoft.net The synthesis and chemical makeup of ant venoms are known to be dynamic and can be influenced by a range of endogenous and exogenous factors. researchgate.net
Evidence from other ponerine ants, such as Neoponera villosa, shows that the peptidomic profile of venom can exhibit significant variability linked to seasonal shifts or the type of nesting habitat (arboreal vs. ground-dwelling). researchgate.net In fire ants (Solenopsis invicta), the production of venom alkaloids is influenced by the age and size of the worker ants, as well as by the season. nih.gov Furthermore, venom composition can differ between castes within a single colony; for example, the venom of queens may differ from that of workers. pensoft.net
Geographic variation can also play a role. A study on the ant Odontomachus haematodus found that while venom composition was consistent among castes within a colony, there was notable intraspecific variation in peptide content between colonies separated by large distances. pensoft.net These findings suggest that the venom peptide repertoire of a species can be plastic, potentially adapting to local prey or predators. pensoft.net Although these principles are established in other species, their specific impact on the expression levels and isoform diversity of dinoponeratoxins in Dinoponera populations remains a subject for future research.
Advanced Research Methodologies and Future Directions for Dinoponeratoxin Da 1585
Recombinant Expression and Production Strategies for Academic Research
A primary hurdle in researching venom components is obtaining sufficient quantities of the pure peptide. Recombinant expression systems offer a cost-effective and scalable solution compared to the laborious process of venom extraction and purification. For a peptide like Dinoponeratoxin Da-1585, several strategies could be employed:
Bacterial Expression: Escherichia coli is a common host for producing non-disulfide-bonded or simple disulfide-bonded peptides. huji.ac.il Expression in the periplasm of E. coli can facilitate correct disulfide bond formation, a likely feature of dinoponeratoxins. huji.ac.ilnih.gov Fusion tags, such as maltose-binding protein (MBP) or a polyhistidine-tag, are often used to enhance solubility and simplify purification.
Yeast Expression: Yeast systems, like Pichia pastoris, are advantageous for producing more complex peptides that may require post-translational modifications. They are capable of secreting the recombinant peptide into the culture medium, which simplifies purification.
Insect Cell Expression: Systems like the baculovirus expression vector system (BEVS) in insect cell lines (e.g., Sf9 or Hi-5) are highly effective for producing complex peptides with intricate disulfide bridging. nih.gov Research on the related poneratoxin (B1178479) from Paraponera clavata has successfully utilized insect cells for expression. nih.govresearchgate.net
The choice of expression system would depend on the specific structural characteristics of this compound, such as its size, number of disulfide bonds, and any potential post-translational modifications.
Table 1: Comparison of Potential Recombinant Expression Systems for this compound
| Expression System | Advantages | Disadvantages |
|---|---|---|
| E. coli | - Low cost- Rapid growth- Well-established protocols | - Potential for inclusion body formation- Limited ability for complex post-translational modifications |
| Pichia pastoris | - High-density cell growth- Capable of some post-translational modifications- Secretion of protein simplifies purification | - Slower growth than bacteria- Different glycosylation patterns than mammalian cells |
| Insect Cells (BEVS) | - High level of protein expression- Capable of complex post-translational modifications- Suitable for complex disulfide-bonded peptides | - Higher cost than microbial systems- More complex and time-consuming protocols |
High-Resolution Structural Biology Approaches (e.g., NMR Spectroscopy, X-ray Crystallography)
Determining the three-dimensional structure of this compound is crucial for understanding its function. High-resolution structural biology techniques are indispensable for this purpose.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of small to medium-sized peptides in solution, which can mimic their natural environment. semanticscholar.org For this compound, NMR would be used to determine its secondary and tertiary structure, including the connectivity of any disulfide bonds. mdpi.com The structure of the synthetic poneratoxin from Paraponera clavata was successfully solved using NMR, revealing a V-shape with two alpha-helices connected by a beta-turn. nih.govresearchgate.net
X-ray Crystallography: This technique provides atomic-level resolution of a molecule's structure in its crystalline form. taylorfrancis.com While obtaining high-quality crystals of peptides can be challenging, X-ray crystallography offers unparalleled detail of the molecular architecture. dtic.milnih.gov This information is invaluable for understanding how the toxin interacts with its molecular target.
These structural biology approaches would provide a detailed atomic map of this compound, which is fundamental for any rational design or structure-activity relationship studies. taylorfrancis.com
Rational Design and De Novo Synthesis of this compound Analogs for Structure-Activity Relationship Studies
With the 3D structure in hand, researchers can embark on designing and synthesizing analogs of this compound to probe its structure-activity relationship (SAR).
Rational Design: This involves making specific, targeted modifications to the peptide's amino acid sequence based on its known structure. For instance, key residues identified from the 3D structure as potentially being part of the active site could be substituted to determine their importance for the toxin's biological activity.
De Novo Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides like this compound and its analogs. nih.gov This technique allows for the precise incorporation of natural and unnatural amino acids at specific positions in the peptide chain, providing a high degree of control for SAR studies.
By creating a library of analogs and testing their activity, researchers can identify the key structural features responsible for the toxin's function.
Development of Novel Bioassays for Functional Characterization in Academic Settings
To understand the biological function of this compound, specific and sensitive bioassays are required. Based on the known activities of other poneratoxins, which often act on ion channels, several types of assays would be relevant. wikipedia.org
Electrophysiological Assays: Techniques such as two-electrode voltage-clamp (TEVC) using Xenopus oocytes expressing specific ion channels, or patch-clamp recordings from cultured neuronal cells, would be critical to determine if this compound modulates the activity of ion channels (e.g., sodium, potassium, or calcium channels).
Cell-Based Assays: Assays measuring cell viability, membrane integrity (e.g., lactate (B86563) dehydrogenase release), or intracellular signaling molecules (e.g., calcium imaging with fluorescent dyes) can provide insights into the toxin's mechanism of action at a cellular level. Research on dinoponeratoxins from Dinoponera quadriceps has utilized assays against Trypanosoma cruzi to demonstrate their antiparasitic effects. nih.gov
Enzyme Inhibition Assays: Given that some ant venoms contain enzymes like phospholipases, assays to screen for the inhibition of various enzymes could reveal other potential biological activities of this compound. fortunejournals.com
Table 2: Potential Bioassays for Functional Characterization of this compound
| Assay Type | Purpose | Example Application |
|---|---|---|
| Electrophysiology | To measure effects on ion channel activity | Patch-clamp of cultured neurons to assess modulation of sodium channels |
| Cell Viability Assays | To determine cytotoxic or cytostatic effects | MTT or AlamarBlue assays on various cell lines |
| Calcium Imaging | To measure changes in intracellular calcium levels | Fluo-4 imaging of dorsal root ganglion neurons to detect activation of sensory neurons |
| Antimicrobial Assays | To test for activity against bacteria and fungi | Broth microdilution assays to determine minimum inhibitory concentration (MIC) |
Computational Biology and Molecular Dynamics Simulations for Predictive Modeling
Computational approaches are increasingly used to complement experimental research on peptide toxins. nih.govnih.gov
Homology Modeling: If the primary sequence of this compound is known, its 3D structure can be predicted by homology modeling using the known structures of related toxins as templates.
Molecular Docking: This technique can be used to predict how this compound might bind to a target protein, such as an ion channel. This can help to identify the key interacting residues on both the toxin and its receptor.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the toxin and its interaction with a target molecule over time. This can help to understand the stability of the toxin-receptor complex and the conformational changes that may occur upon binding.
These computational tools can guide experimental work by generating hypotheses about the toxin's structure, function, and mechanism of action, thereby accelerating research. nih.govoup.com
Potential Applications in Academic Research and Biotechnological Development (excluding direct therapeutic agents or drugs)
While the direct therapeutic potential of this compound is outside the scope of this discussion, its unique biological activity could make it a valuable tool in academic and biotechnological research.
Venom peptides are often highly potent and selective for their molecular targets, making them excellent pharmacological tools to study physiological processes. nih.govmdpi.com If this compound is found to act on a specific ion channel subtype or receptor, it could be developed into a research probe to:
Characterize Ion Channel Function: A selective toxin can be used to isolate the function of a specific ion channel in complex biological systems, helping to elucidate its role in health and disease.
Map Receptor Distribution: By labeling the toxin with a fluorescent tag or a radioactive isotope, it could be used to visualize the location and density of its target receptor in tissues and cells.
Validate Drug Screening Assays: A well-characterized toxin can be used as a positive control in high-throughput screening campaigns aimed at discovering new drugs that act on the same target.
The development of this compound as a pharmacological tool would be a significant contribution to the broader field of neuroscience and pharmacology. researchgate.net
Exploration of Antimicrobial Peptide Scaffold Derivates for Basic Scientific Inquiry
The core structure of dinoponeratoxins serves as a promising scaffold for developing novel antimicrobial agents. Basic scientific inquiry in this area focuses on creating and testing derivatives of these natural peptides to enhance their efficacy and understand their mechanism of action. A key example of this is the research conducted on M-PONTX-Dq3a, a 23-amino acid peptide identified in D. quadriceps venom. nih.gov
Researchers have synthesized a smaller, 15-amino acid fragment of this peptide, M-PONTX-Dq3a[1-15], and created a series of derivatives by substituting single amino acids (arginine or lysine) at various positions. nih.gov The goal of these substitutions is often to increase the net positive charge and, consequently, the antibacterial activity of the peptide. nih.gov
The investigation into these derivatives has yielded significant findings regarding their efficacy against pathogenic bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Two arginine-substituted derivatives, [Arg]³M-PONTX-Dq3a[1-15] and [Arg]⁴M-PONTX-Dq3a[1-15], demonstrated notably low Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) values of 0.78 μM. nih.gov These derivatives were found to act by disrupting the bacterial cell membrane, causing destabilization and leakage. nih.gov Furthermore, these peptides were effective at inhibiting and eradicating bacterial biofilms, a critical factor in persistent infections. nih.gov
These studies exemplify how the dinoponeratoxin scaffold can be systematically modified to probe structure-activity relationships. By creating and testing a library of derivatives, scientists can pinpoint which amino acid residues are critical for antimicrobial action and which modifications can enhance this activity. This approach not only advances the quest for new antibiotics but also provides fundamental insights into how antimicrobial peptides interact with and destroy bacterial cells.
| Peptide Derivative | Target Strain | MIC (μM) | MLC (μM) | MBIC (μM) |
|---|---|---|---|---|
| [Arg]³M-PONTX-Dq3a[1-15] | MSSA (ATCC 6538P) | 0.78 | 0.78 | 3.12 |
| [Arg]³M-PONTX-Dq3a[1-15] | MRSA (ATCC 33591) | 0.78 | 0.78 | 3.12 |
| [Arg]⁴M-PONTX-Dq3a[1-15] | MSSA (ATCC 6538P) | 0.78 | 0.78 | Not Reported |
| [Arg]⁴M-PONTX-Dq3a[1-15] | MRSA (ATCC 33591) | 0.78 | 0.78 | Not Reported |
Data sourced from a 2023 study on M-PONTX-Dq3a analogues. nih.gov MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Investigation into Bioinsecticide Prototypes for Agricultural Research
The venom of Dinoponera ants is a complex cocktail designed to subdue prey, which are primarily other insects and arthropods. nih.gov This inherent insecticidal activity makes dinoponeratoxins and other venom components attractive candidates for development as bioinsecticide prototypes for agricultural use. The major components of D. quadriceps venom are toxins that are highly likely to damage cell membranes and cause neurotoxicity. nih.gov
Research into ant venoms for agricultural applications is part of a broader search for alternatives to conventional synthetic insecticides. scienceopen.com Peptides with cytolytic and neurotoxic effects are of particular interest. scienceopen.com While many ant venom peptides show moderate insecticidal activity, they represent a vast and understudied resource for novel bioinsecticides. scienceopen.com The venom of D. quadriceps contains not only dinoponeratoxins but also inhibitor cysteine knot (ICK)-like neurotoxins, which are known for their stability and potent neurotoxic properties in other venomous animals like spiders and cone snails. nih.govscienceopen.com
The investigation into bioinsecticide prototypes would involve several stages:
Isolation and Characterization : Isolating specific dinoponeratoxin peptides from the crude venom.
Activity Spectrum Screening : Testing the purified peptides against a range of agricultural pests to determine their potency and specificity.
Mechanism of Action Studies : Investigating how the toxins kill target insects, for example, by disrupting cell membranes or blocking ion channels in the nervous system.
Prototype Formulation : Developing stable formulations that can be applied in an agricultural setting, potentially using recombinant production methods to generate sufficient quantities of the peptide.
While specific dinoponeratoxin-based bioinsecticide prototypes have not yet been detailed in the literature, the composition of the venom strongly suggests this is a viable and promising area for agricultural research. nih.govscienceopen.com
Identification of Uncharted Avenues in this compound Research
Despite the foundational work on dinoponeratoxins, numerous research avenues remain unexplored. The absence of "this compound" in the literature is itself an indication that many more members of this peptide family likely await discovery and characterization.
Key uncharted avenues include:
Comprehensive Toxin Discovery : The full peptide repertoire of Dinoponera species has not been completely mapped. A combined transcriptomic and proteomic approach across different Dinoponera species could lead to the discovery of dozens of new dinoponeratoxins, potentially including Da-1585.
Elucidation of Specific Insecticidal Activity : While the crude venom of D. quadriceps is known to be toxic to insects, the specific insecticidal activity of individual dinoponeratoxins has not been thoroughly investigated. scienceopen.comnih.gov Research is needed to determine which peptides are the most potent against key agricultural pests and to understand their precise molecular targets.
Broad-Spectrum Antimicrobial and Antiparasitic Screening : The antimicrobial activity of M-PONTX-Dq3a derivatives has been tested against S. aureus, and other dinoponeratoxins have shown activity against the parasite Trypanosoma cruzi. nih.govnih.gov However, a comprehensive screening of these peptides against a wider range of bacteria (Gram-positive and Gram-negative), fungi, and other parasites is lacking.
Mechanism of Action Studies : For most dinoponeratoxins, the precise mechanism of action is unknown or only presumed. uniprot.org Detailed biophysical and electrophysiological studies are required to understand how they interact with and disrupt cell membranes or if they have other intracellular targets.
Synergistic Effects : Ant venoms are complex mixtures. Research into how dinoponeratoxins may act synergistically with other venom components (such as enzymes like phospholipase or other neurotoxins) could reveal enhanced antimicrobial or insecticidal effects and inform the design of more effective multi-component bio-pesticides or therapeutics. nih.gov
Structural Biology : High-resolution 3D structures for most dinoponeratoxins are not available. uniprot.org Determining these structures through techniques like NMR spectroscopy or X-ray crystallography would be invaluable for understanding their function and for rational design of more potent and specific derivatives.
Q & A
Q. What are the primary methodologies for characterizing the structural properties of Dinoponeratoxin Da-1585?
To determine the structural properties of this compound, researchers typically employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For resolving tertiary structures and conformational dynamics.
- Mass Spectrometry (MS) : To confirm molecular weight and post-translational modifications.
- Circular Dichroism (CD) : For analyzing secondary structural elements (e.g., α-helices, β-sheets). Experimental designs should include cross-validation using complementary techniques to minimize artifacts. For example, NMR data should be corroborated with X-ray crystallography if crystalline samples are obtainable .
Q. How can researchers assess the biological activity of this compound in vitro?
In vitro activity assays often involve:
- Cell-Free Systems : Electrophysiological assays (e.g., patch-clamp) to study ion channel modulation.
- Cell-Based Assays : Fluorescent calcium imaging or cytotoxicity screens (e.g., MTT assays) to evaluate membrane disruption or receptor interactions. Controls must include known inhibitors/agonists to validate assay specificity. Replicate experiments (n ≥ 3) are critical to account for biological variability .
Q. What are the key steps to ensure reproducibility in synthesizing or isolating this compound?
Reproducibility requires:
- Detailed Protocol Documentation : Precise solvent ratios, temperature gradients, and purification steps (e.g., HPLC conditions).
- Batch-to-Batch Consistency Checks : Comparative MS/NMR spectra for each batch.
- Reference Standards : Use of commercially available or previously characterized samples for calibration. Supplementary materials should include raw chromatograms and spectral data to facilitate replication .
Advanced Research Questions
Q. How can contradictions in functional data (e.g., ion channel activation vs. inhibition) for this compound be resolved?
Contradictions may arise from:
- Context-Dependent Activity : Differences in assay conditions (e.g., pH, ion concentrations).
- Structural Variants : Post-translational modifications or degradation products. Resolution strategies:
- Dose-Response Curves : To identify concentration-dependent effects.
- Orthogonal Assays : Combine electrophysiology with fluorescence-based binding assays.
- Structural Dynamics Analysis : Molecular dynamics simulations to predict conformational changes under varying conditions .
Q. What experimental designs are optimal for evaluating the in vivo efficacy of this compound in disease models?
Key considerations include:
- Model Organism Selection : Rodents for neurotoxicity studies vs. zebrafish for high-throughput screening.
- Dosing Regimens : Acute vs. chronic administration, with pharmacokinetic profiling (e.g., plasma half-life).
- Endpoint Metrics : Behavioral assays (e.g., nociception tests) or biomarker quantification (e.g., cytokine levels). Use sham controls and blinded assessments to minimize bias. Data should be analyzed using ANOVA or mixed-effects models to account for inter-subject variability .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s mechanism of action?
Discrepancies often stem from:
- Over-simplified Models : Lack of solvent effects or membrane interactions in simulations.
- False Positives/Negatives : In silico screening artifacts. Mitigation approaches:
- Hybrid Methods : Combine molecular docking with free-energy calculations (e.g., MM-PBSA).
- Experimental Validation : Site-directed mutagenesis to test predicted binding residues. Transparent reporting of force field parameters and simulation boundaries is essential .
Data Presentation and Analysis
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound?
- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation).
- EC50/IC50 Calculation : Use bootstrapping for confidence intervals.
- Outlier Detection : Grubbs’ test or robust regression for skewed datasets.
Software tools like GraphPad Prism or R packages (e.g.,
drc) are widely accepted. Raw data must be archived in repositories like Zenodo for transparency .
Q. How should researchers present conflicting data in publications without undermining credibility?
Q. Table 1. Key Analytical Techniques for this compound Characterization
| Technique | Application | Strengths | Limitations |
|---|---|---|---|
| NMR Spectroscopy | Tertiary structure resolution | High resolution; dynamic analysis | Requires pure, soluble samples |
| Mass Spectrometry | Molecular weight confirmation | High sensitivity; PTM detection | Limited structural detail |
| CD Spectroscopy | Secondary structure analysis | Rapid; low sample volume | Ambiguity in overlapping signals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
